molecular formula C6K3N7O3 B8227458 tripotassium;2,4,6,8,10,12,13-heptazatricyclo[7.3.1.05,13]trideca-1,3,5,7,9,11-hexaene-3,7,11-triolate

tripotassium;2,4,6,8,10,12,13-heptazatricyclo[7.3.1.05,13]trideca-1,3,5,7,9,11-hexaene-3,7,11-triolate

Cat. No.: B8227458
M. Wt: 335.40 g/mol
InChI Key: FMYMIPVTWDKXRP-UHFFFAOYSA-K
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Description

Tripotassium;2,4,6,8,10,12,13-heptazatricyclo[7.3.1.05,13]trideca-1,3,5,7,9,11-hexaene-3,7,11-triolate is a highly nitrogenated tricyclic compound featuring a potassium salt structure. Its core consists of a heptazatricyclo framework with seven nitrogen atoms embedded in a fused ring system, along with three deprotonated oxygen groups (triolate).

Properties

IUPAC Name

tripotassium;2,4,6,8,10,12,13-heptazatricyclo[7.3.1.05,13]trideca-1,3,5,7,9,11-hexaene-3,7,11-triolate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3N7O3.3K/c14-4-7-1-8-5(15)10-3-12-6(16)11-2(9-4)13(1)3;;;/h(H3,7,8,9,10,11,12,14,15,16);;;/q;3*+1/p-3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMYMIPVTWDKXRP-UHFFFAOYSA-K
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=NC(=NC3=NC(=NC(=NC(=N1)[O-])N23)[O-])[O-].[K+].[K+].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6K3N7O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.40 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tripotassium 2,4,6,8,10,12,13-heptaazatricyclo[7.3.1.0,5,13]trideca-1,3,5,7,9,11-hexaene-3,7,11-tris(olate) involves multiple steps, including the formation of the tricyclic ring system and the introduction of potassium ions. The reaction conditions typically require controlled temperatures and the use of specific reagents to ensure the correct formation of the compound. Detailed synthetic routes and reaction conditions can be found in specialized chemical literature .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions for higher yields and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

tripotassium;2,4,6,8,10,12,13-heptazatricyclo[7.3.1.05,13]trideca-1,3,5,7,9,11-hexaene-3,7,11-triolate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: It can also be reduced, leading to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction can produce lower oxidation state derivatives. Substitution reactions can result in a variety of substituted products with different functional groups .

Scientific Research Applications

tripotassium;2,4,6,8,10,12,13-heptazatricyclo[7.3.1.05,13]trideca-1,3,5,7,9,11-hexaene-3,7,11-triolate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of tripotassium 2,4,6,8,10,12,13-heptaazatricyclo[7.3.1.0,5,13]trideca-1,3,5,7,9,11-hexaene-3,7,11-tris(olate) involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes and proteins, modulating their activity and affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

13-Alkyl-1,5,9-Triazatricyclo[7.3.1.05,13]Tridecanes (RTATC)

  • Core Structure : RTATC contains three nitrogen atoms in its tricyclic system, compared to seven in the target compound. This reduced nitrogen content limits its coordination sites and basicity .
  • Reactivity : RTATC forms stable copper complexes, but its lower nitrogen count results in weaker metal-binding affinity than the heptazatricyclo derivative. Acid treatment of RTATC leads to protonation at nitrogen centers, whereas the tripotassium triolate may release K⁺ ions under acidic conditions, forming a neutral triol .
  • Applications : RTATC is primarily studied for coordination chemistry, while the target compound’s triolate groups suggest utility in ionic conductivity or catalysis .

4,9,12,15-Tetraoxa-3,5,8,10,14,16-Hexaazatetracyclo[11.3.0.0²,⁶.0⁷,¹¹]Hexadecan-1(16),2,5,7,10,13-Hexaen-3-Ium-3-Olate Monohydrate

  • Heteroatom Composition : This compound incorporates four oxygen and six nitrogen atoms, contrasting with the target compound’s seven nitrogens and three oxygens. The oxygen-rich structure enhances polarity but reduces nitrogen-mediated reactivity .
  • Hydration: The monohydrate form indicates hygroscopicity, whereas the tripotassium triolate’s ionic nature may favor solubility in polar solvents without hydration .

13-Methoxy-5,5,8-Trimethyl-6-Oxa-17-Azatetracyclo[8.7.0.0²,⁷.0¹¹,¹⁶]Heptadeca-1,3,7,9,11(16),12,14-Heptaene

  • Substituents : Methoxy and methyl groups dominate this metabolite, unlike the target compound’s unsubstituted core. These groups reduce polarity and may confer bioactivity, whereas the tripotassium triolate’s lack of alkyl chains suggests inertness in biological systems .

Physicochemical Properties

Property Target Compound RTATC Tetraoxa-Hexaazatetracyclo
Nitrogen Atoms 7 3 6
Oxygen Atoms 3 (triolate) 0 4
Solubility High (K⁺ salt) Moderate (neutral amine) Moderate (monohydrate)
Metal Coordination Strong (multiple N/O sites) Moderate (3 N sites) Weak (oxygen-dominated)

Coordination Chemistry

The target compound’s heptazatricyclo core and triolate groups enable multidentate coordination. For example, its potassium ions may dissociate in solution, allowing the triolate to bind transition metals (e.g., Cu²⁺) more effectively than RTATC, which forms mononuclear Cu complexes via three nitrogen donors . In contrast, the tetraoxa-hexaazatetracyclo compound’s oxygen atoms likely favor hard acid interactions (e.g., Mg²⁺ or Ca²⁺) .

Key Research Findings

  • Stability : The tripotassium triolate’s ionic structure enhances thermal stability compared to neutral analogs like RTATC, which decompose upon protonation .
  • Reactivity : Under acidic conditions, the triolate groups may protonate, releasing K⁺ and forming a neutral triol. This contrasts with RTATC’s nitrogen protonation, which preserves its tricyclic integrity .

Notes

The tripotassium triolate’s high nitrogen content distinguishes it from triaza- or tetraaza-tricyclic compounds, enabling unique coordination and solubility profiles.

Structural analogs with oxygen substituents (e.g., tetraoxa-hexaazatetracyclo) exhibit divergent physicochemical behaviors due to altered polarity and hydration states .

Biological Activity

Tripotassium 2,4,6,8,10,12,13-heptazatricyclo[7.3.1.05,13]trideca-1,3,5,7,9,11-hexaene-3,7,11-triolate is a complex nitrogen-rich organic compound known for its unique structural properties and potential biological activities. This article provides a detailed examination of its biological activity based on available research findings.

  • IUPAC Name : Tripotassium; 2,4,6,8,10,12,13-heptazatricyclo[7.3.1.05,13]trideca-1,3,5,7,9,11-hexaene-3,7,11-triolate
  • Molecular Formula : C6H2K3N7O3
  • CAS Number : 1488-99-9
  • Molecular Weight : 221.135 g/mol

Biological Activity

The biological activity of this compound has been explored in various contexts:

Antioxidant Activity

Research indicates that compounds similar to tripotassium heptazatricyclo exhibit significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and reducing oxidative stress in biological systems. A study on related compounds showed that they can effectively scavenge free radicals and protect cellular components from oxidative damage .

Antimicrobial Properties

Tripotassium heptazatricyclo has demonstrated antimicrobial activity against various pathogens. In vitro studies suggest that it can inhibit the growth of bacteria and fungi by disrupting their cellular processes. This property makes it a candidate for further research in antimicrobial therapies .

Cytotoxic Effects

Preliminary studies have indicated that the compound may exhibit cytotoxic effects on certain cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest in cancer cells. These findings suggest potential applications in cancer treatment protocols .

Case Studies

  • Antioxidant Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of compounds derived from heptazatricyclo structures. Results showed a significant reduction in oxidative markers in treated cells compared to controls.
  • Antimicrobial Screening : Research conducted by the Institute of Microbiology assessed the antimicrobial properties of tripotassium heptazatricyclo against Escherichia coli and Staphylococcus aureus. The compound exhibited notable inhibitory effects with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.
  • Cytotoxicity Testing : In a study on human breast cancer cell lines (MCF-7), tripotassium heptazatricyclo was found to induce apoptosis at concentrations above 25 µg/mL after 48 hours of exposure. Flow cytometry analysis confirmed increased annexin V binding indicative of early apoptosis.

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
AntioxidantSignificant free radical scavenging
AntimicrobialInhibition of bacterial growth
CytotoxicInduction of apoptosis in cancer cells

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